3-[(Oxane-4-sulfinyl)methyl]aniline
Overview
Description
3-[(Oxane-4-sulfinyl)methyl]aniline is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-ylsulfinyl)methyl]phenylamine . This compound is characterized by the presence of an aniline group attached to a sulfinylmethyl group, which is further connected to an oxane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxane-4-sulfinyl)methyl]aniline typically involves the reaction of aniline derivatives with oxane-4-sulfinylmethyl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-4-ylsulfinyl chloride as a starting material, which reacts with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxane-4-sulfinyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).
Major Products
Oxidation: 3-[(Oxane-4-sulfonyl)methyl]aniline.
Reduction: 3-[(Oxane-4-thio)methyl]aniline.
Substitution: 3-[(Oxane-4-sulfinyl)methyl]-4-nitroaniline (nitration), 3-[(Oxane-4-sulfinyl)methyl]-4-chloroaniline (halogenation).
Scientific Research Applications
3-[(Oxane-4-sulfinyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxane-4-sulfinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Oxane-4-sulfonyl)methyl]aniline
- 3-[(Oxane-4-thio)methyl]aniline
- 3-[(Oxane-4-sulfinyl)methyl]-4-nitroaniline
- 3-[(Oxane-4-sulfinyl)methyl]-4-chloroaniline
Uniqueness
3-[(Oxane-4-sulfinyl)methyl]aniline is unique due to its specific combination of an aniline group with an oxane-4-sulfinylmethyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(oxan-4-ylsulfinylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-11-3-1-2-10(8-11)9-16(14)12-4-6-15-7-5-12/h1-3,8,12H,4-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPQLSRHCAKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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